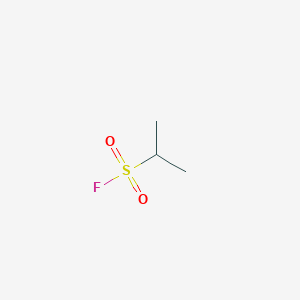

丙烷-2-磺酰氟

货号 B2483061

CAS 编号:

63805-73-2

分子量: 126.15

InChI 键: NFXYJSUNHPISQI-UHFFFAOYSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

现货

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of propane-2-sulfonyl fluoride involves innovative methodologies. One approach utilizes the electrochemical oxidative coupling of thiols and potassium fluoride, resulting in a mild and environmentally benign process. This method uses thiols or disulfides as starting materials, combined with KF, providing an inexpensive and abundant fluoride source without additional oxidants or catalysts.Molecular Structure Analysis

Investigations into the molecular structure of propane-2-sulfonyl fluoride and related sulfonyl fluorides reveal insights into their chemical reactivity and stability. The sulfonyl fluoride group in these compounds acts as a versatile functional group for further chemical transformations, particularly in sulfur (VI) fluoride exchange reactions.Chemical Reactions Analysis

Sulfonyl fluorides, including propane-2-sulfonyl fluoride, participate in various chemical reactions. Notably, they are employed in SuFEx click chemistry, enabling the formation of sulfonate connections and facilitating the synthesis of complex molecules with high specificity and efficiency. These reactions are valuable for generating new modules with a pendant sulfonyl fluoride handle, which can undergo facile and selective SuFEx reactions.科学研究应用

- Synthesis and Chemical Biology Applications Propane-2-sulfonyl fluoride and its derivatives have been extensively studied for their applications in synthesis and chemical biology. One notable application is in the field of “click chemistry”, particularly sulfur (VI) fluoride exchange-based reactions. These reactions involve the use of sulfonyl fluorides as synthetic motifs, thanks to their broad substrate scope and mild reaction conditions. Researchers have developed environmentally benign approaches, such as electrochemical methods, to harness the potential of these compounds.

- Drug and Natural Product Modification Sulfonyl fluoride derivatives, including propane-2-sulfonyl fluoride, find application in modifying drugs and natural products. Novel synthetic methods, such as visible-light-mediated decarboxylative fluorosulfonylethylation, have been developed. These methods are applicable to various alkyl carboxylic acids, including primary, secondary, and tertiary acids.

- SuFEx is a powerful chemical tool that enables irreversible cross-linking between interacting biomolecules. Proximity-enabled SuFEx reactions involve aryl fluorosulfate or aryl sulfonyl fluoride reacting with nucleophiles on the target. Propane-2-sulfonyl fluoride serves as a representative SuFEx warhead in these applications .

- SuFEx Click Chemistry SuFEx click chemistry allows the formation of sulfonate connections, facilitating the synthesis of complex molecules with high specificity and efficiency. Sulfonyl fluorides, including propane-2-sulfonyl fluoride, play a pivotal role in this context.

- Innovative Synthesis Methods The synthesis of propane-2-sulfonyl fluoride and related compounds involves innovative methodologies. For instance, the electrochemical oxidative coupling of thiols and potassium fluoride provides a mild and environmentally benign approach. This method utilizes thiols or disulfides as starting materials, highlighting an inexpensive and abundant fluoride source without additional oxidants or catalysts.

SuFEx (Sulfur (VI) Fluoride Exchange) Reactions

未来方向

属性

IUPAC Name |

propane-2-sulfonyl fluoride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7FO2S/c1-3(2)7(4,5)6/h3H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFXYJSUNHPISQI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)S(=O)(=O)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7FO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

126.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Propane-2-sulfonyl fluoride | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

快速询问

类别

![4-[ethyl(phenyl)sulfamoyl]-N-(3-methoxyphenyl)benzamide](/img/structure/B2482978.png)

![2-(2-(4-chlorophenyl)-2-oxoethyl)-8-(4-fluorophenyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2482979.png)

![N-(2-fluorophenyl)-2-[(4-oxo-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2482984.png)

![N-(2-bromophenyl)-2-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]acetamide](/img/structure/B2482986.png)

![N-[5-(furan-2-yl)-2-(6-oxo-4-propyl-1H-pyrimidin-2-yl)pyrazol-3-yl]-9H-xanthene-9-carboxamide](/img/no-structure.png)

![Methyl 4-[2-(2-nitrophenyl)sulfinylacetyl]oxybenzoate](/img/structure/B2482996.png)

![4-cyano-N-(6-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2482999.png)